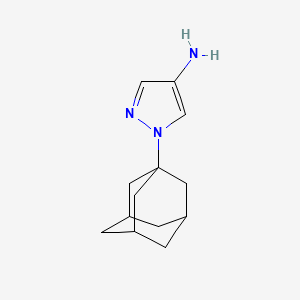

1-(1-adamantyl)-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

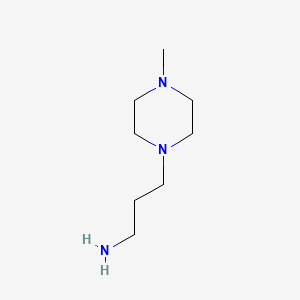

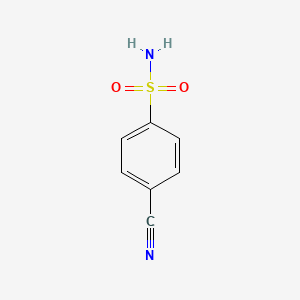

1-(1-Adamantyl)-1H-pyrazol-4-amine is a compound that has garnered interest due to the medicinal properties associated with the adamantyl group. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which is often modified to enhance its biological activity. The adamantyl group is known for its bulky, rigid structure that can influence the pharmacokinetic properties of the molecules it is attached to .

Synthesis Analysis

The synthesis of 1-(1-adamantyl)-1H-pyrazol-4-amine derivatives can be achieved through various methods. A catalyst-free, temperature-driven one-pot synthesis has been described for the production of 1-adamantylhydrazine hydrochloride, which is a precursor for the synthesis of related pyrazole compounds. This method emphasizes the use of inexpensive and readily available starting materials, and it employs a continuous extraction method to increase the yield of the target product . Another approach involves the reaction of 1,3-dehydroadamantane with N-unsubstituted pyrazoles in an inert solvent, where the NH acidity of the starting pyrazole affects the reaction course and product yields . Additionally, adamantylation of pyrazoles can be achieved using 1-bromoadamantane under high-pressure conditions, with the temperature influencing the regioselectivity of the reaction .

Molecular Structure Analysis

The molecular structure of 1-(1-adamantyl)pyrazoles has been extensively studied. Crystallography and NMR spectroscopy have provided insights into the geometry and dynamics of these molecules. The adamantane moiety behaves as a free rotor, and the steric interactions of the adamantyl residue with substituents on the pyrazole ring are evident in the chemical shifts observed in carbon-13 NMR spectroscopy . The crystal structures of various derivatives have been solved, revealing the influence of the adamantyl group on the conformation and packing of the molecules in the solid state .

Chemical Reactions Analysis

1-(1-Adamantyl)-1H-pyrazol-4-amine and its derivatives exhibit interesting reactivity patterns. Electrophilic reactions such as bromination and nitration, as well as nucleophilic reactions like quaternarization, have been studied. The presence of the adamantyl group can affect the reactivity of the pyrazole ring, and the reaction conditions can be tailored to achieve specific substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-adamantyl)-1H-pyrazol-4-amine derivatives are influenced by the adamantyl group. The bulky nature of this group can affect the solubility, melting point, and overall stability of the compounds. The crystallographic studies have shown that the adamantyl group can lead to different non-covalent interactions in the solid state, such as hydrogen bonding and van der Waals interactions, which can stabilize the crystal structures . The quantum theory of atoms-in-molecules (QTAIM) approach has been used to characterize intra- and intermolecular interactions, providing a quantitative assessment of the nature of these interactions .

Safety And Hazards

Direcciones Futuras

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Propiedades

IUPAC Name |

1-(1-adamantyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRIZXQKNHEDSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649341 |

Source

|

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-adamantyl)-1H-pyrazol-4-amine | |

CAS RN |

1172870-54-0 |

Source

|

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)